2,5-二乙炔基吡啶

描述

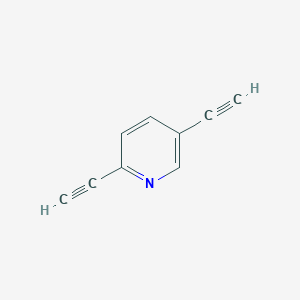

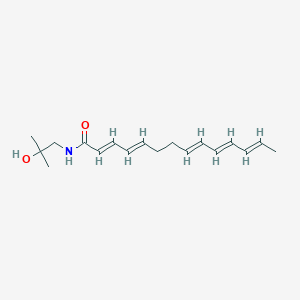

2,5-Diethynylpyridine is a chemical compound with the molecular formula C9H5N . It has a molecular weight of 127.15 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 2,5-Diethynylpyridine has been explored in several studies. For instance, it has been used as a bridging unit in the construction of ferrocene-based molecular diodes . Another study reported the synthesis of novel bis- and tris-ferrocenylene macrocycles, containing a diethynylpyridine bridging group .Molecular Structure Analysis

The molecular structure of 2,5-Diethynylpyridine has been analyzed using various computational methods, including density functional theory, time-dependent density functional theory, and constrained density functional theory . These studies have helped to advance our understanding of the electronic and optical properties of compounds that use 2,5-Diethynylpyridine as a bridging unit .Chemical Reactions Analysis

2,5-Diethynylpyridine has been involved in various chemical reactions. For example, it has been used as a bridging unit in the construction of ferrocene-based molecular diodes . Another study reported the reaction of 2,5-diethynylpyridine with CF3CO2Ag and AgNO3, which resulted in the formation of organometallic networks .Physical And Chemical Properties Analysis

2,5-Diethynylpyridine has a molecular weight of 127.15 and a monoisotopic mass of 127.042198 Da . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .科学研究应用

分子框架中的电子和光学性质

2,5-二乙炔基吡啶已被研究其在分子框架的电子和光学性质中的作用。一项关于以二乙炔基吡啶为桥接单元的二茂铁基分子二极管的计算研究探讨了其电子传输机制。该研究采用了密度泛函理论和时变密度泛函理论,推动了对实验观察的理解,并展示了该化合物在设计新电子材料中的相关性 (Ding, Chen, & Wang, 2010)。

与二间苯基硼烷的相互作用

2,5-二乙炔基吡啶与二间苯基硼烷的反应导致了一种新型三氢硼化产物的形成。这种反应通过单晶X射线衍射表征,为化学相互作用和2,5-二乙炔基吡啶在合成化学中的潜在应用提供了见解 (Entwistle et al., 2004)。

聚合物中的光学吸收和荧光

基于2,5-二乙炔基吡啶的有机和PtII-σ-乙炔基单体和聚合物的合成在光学吸收和荧光方面取得了显著进展。这些化合物表现出强烈的荧光,具有显著的量子产率,表明它们在材料科学中的潜力,特别是在荧光和光学材料领域 (Bunten & Kakkar, 1996)。

有机金属网络和配位化学

对2,5-二乙炔基吡啶的研究已扩展到有机金属网络的合成。利用不同几何构型的二乙炔基吡啶,研究人员合成了银吡啶二乙炔基络合物,以研究配体结构与配位网络之间的关系。这项研究对理解配位化学的结构方面至关重要 (Zhang et al., 2009)。

纳米电子应用

2,5-二乙炔基吡啶已被用作二茂铁基分子二极管构造中的可逆开关元件。这种关注电子跃迁机制的新颖策略突显了2,5-二乙炔基吡啶在纳米电子学和分子电子学中的潜力 (Engtrakul & Sita, 2001)。

通过季铵化增强共轭

在基于2,5-二乙炔基吡啶的单体、寡聚物和聚合物中对吡啶氮进行季铵化可增强π-电子共轭。这导致UV–VIS吸收光谱中的红移,表明在共轭聚合物和具有特定光学性质的材料领域中的应用 (Bunten & Kakkar, 1995)。

氢键性质

使用红外光谱探索了2,5-二乙炔基吡啶的氢键性质。这项研究为分子相互作用和在化学系统中理解和操纵氢键的潜在应用提供了见解 (Vojta, Kovačević, & Vazdar, 2015)。

作用机制

Target of Action

It is known that the compound has been used in the formation of novel tris-hydroboration products .

Mode of Action

It has been used in the formation of a novel tris-hydroboration product from the reaction of dimesitylborane .

Biochemical Pathways

It has been involved in ethynyl hydroboration pathways in the formation of a novel tris-hydroboration product .

Result of Action

It has been used in the formation of a novel tris-hydroboration product .

未来方向

The use of 2,5-Diethynylpyridine as a bridging unit in the construction of molecular structures, such as ferrocene-based molecular diodes, suggests potential future directions in the field of nanoscale electronic devices . The results of computational studies also demonstrate the usefulness of such approaches for the design of new electronic materials .

属性

IUPAC Name |

2,5-diethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-3-8-5-6-9(4-2)10-7-8/h1-2,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNNSWWCUMBUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572333 | |

| Record name | 2,5-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137000-75-0 | |

| Record name | 2,5-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,5-diethynylpyridine contribute to the development of molecular electronics?

A1: 2,5-Diethynylpyridine shows promise as a key component in molecular diodes, specifically those based on ferrocene. [, ] Its asymmetric structure enables reversible switching between two states, essential for diode functionality. This switching behavior stems from changes in the electron transfer pathway facilitated by 2,5-diethynylpyridine. [, ]

Q2: What unique reactivity does 2,5-diethynylpyridine exhibit with dimesitylborane?

A2: 2,5-diethynylpyridine undergoes an unusual tris-hydroboration reaction with dimesitylborane. [] This reaction, confirmed by X-ray crystallography, results in the formation of 1-[(Mes)₂B]-2-[Z-1-[(Mes)₂B]ethylidene]-5-[E-[(Mes)₂B]vinyl]-1,2-dihydropyridine, a novel tris-hydroboration product. []

Q3: How does the incorporation of 2,5-diethynylpyridine influence the properties of polymers?

A3: 2,5-Diethynylpyridine serves as a building block for synthesizing diverse polymers, including poly(aryleneethynylene)s (PAEs). [, , , ] Its incorporation enhances solubility in certain solvents like formic acid and contributes to interesting optical and electrochemical properties. For example, PAEs containing 2,5-diethynylpyridine display a main π-π* absorption peak around 330 nm and a d-d absorption peak near 450 nm. []

Q4: What role does 2,5-diethynylpyridine play in the formation of organometallic networks?

A4: 2,5-Diethynylpyridine acts as a bridging ligand in the construction of silver(I) pyridyldiethynide complexes, leading to the formation of intricate organometallic networks. [] The geometry of these networks can be influenced by the interplay between the 2,5-diethynylpyridine ligand and the counter anions present. [] For instance, with silver trifluoroacetate, 2,5-diethynylpyridine forms a 2D network further bridged by trifluoroacetate anions into a 3D structure. []

Q5: Can computational chemistry provide insights into the behavior of 2,5-diethynylpyridine-based systems?

A5: Yes, computational techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the electronic and optical properties of 2,5-diethynylpyridine-containing ferrocene-based molecular diodes. [] These studies provide valuable information about electron transfer mechanisms and guide the design of novel electronic materials. []

Q6: How does 2,5-diethynylpyridine contribute to the synthesis of polymers with dithiafulvene units?

A6: 2,5-diethynylpyridine can be used as a starting material to create aldothioketenes, which then undergo cycloaddition polymerization to yield π-conjugated polymers containing electron-donating dithiafulvene units. [] These polymers exhibit interesting electrochemical properties due to the presence of both the dithiafulvene and pyridine moieties. []

Q7: Are there platinum-containing polymers that incorporate 2,5-diethynylpyridine?

A7: Yes, 2,5-diethynylpyridine can be incorporated into platinum-containing polymers. [] These organometallic polymers are synthesized by reacting a pre-formed poly(2,5-diethynylpyridine) with a platinum precursor like (PnBu3)2PtPhCl. [] The resulting polymers have been characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and ³¹P-NMR. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)

![Benzo[1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B1601797.png)

![2-Phenylthiazolo[5,4-c]pyridine](/img/structure/B1601803.png)

![Dinaphtho[1,2-b:2',1'-d]furan](/img/structure/B1601806.png)

![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)